3-Azido-4-methoxyoxolane
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Overview
Description
3-Azido-4-methoxyoxolane is an organic compound that belongs to the class of azido compounds Azido compounds are characterized by the presence of an azide group (-N₃), which is known for its high reactivity and versatility in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-4-methoxyoxolane typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated oxolane derivative reacts with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and safety of the process, given the potentially hazardous nature of azide compounds.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-4-methoxyoxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different functionalized oxolanes.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), elevated temperatures.
Cycloaddition: Alkynes, copper(I) catalysts, room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, solvents like tetrahydrofuran (THF).
Major Products:
Substitution: Functionalized oxolanes.
Cycloaddition: Triazoles.
Reduction: Amino-oxolanes.
Scientific Research Applications
3-Azido-4-methoxyoxolane has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and functionalized molecules.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-Azido-4-methoxyoxolane largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism involving the formation of a five-membered ring. In reduction reactions, the azide group is converted to an amine group through the transfer of electrons from the reducing agent to the azide.
Comparison with Similar Compounds
3-Azido-1,2,4-triazines: Known for their azido-tetrazole tautomerism and applications in heterocyclic chemistry.
α-Azido Ketones: Versatile intermediates in the synthesis of various heterocyclic compounds and pharmaceuticals.
Uniqueness: 3-Azido-4-methoxyoxolane is unique due to its specific structure, which combines the reactivity of the azide group with the stability and functional versatility of the oxolane ring. This makes it a valuable compound for a wide range of synthetic applications.
Properties
IUPAC Name |
3-azido-4-methoxyoxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-9-5-3-10-2-4(5)7-8-6/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJILEFHDHHSHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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